Chemical properties and structure of 5-Fluoro-4-methoxy-1-benzothiophene
Chemical properties and structure of 5-Fluoro-4-methoxy-1-benzothiophene
Whitepaper: Structural Profiling, Synthesis, and Pharmacological Utility of 5-Fluoro-4-methoxy-1-benzothiophene
Executive Summary
In the realm of modern medicinal chemistry and advanced materials, the benzothiophene scaffold serves as a privileged bioisostere for indoles, benzofurans, and naphthalenes. Specifically, 5-Fluoro-4-methoxy-1-benzothiophene (CAS: 476198-96-6) represents a highly specialized building block. The strategic placement of a fluorine atom at the C-5 position and a methoxy group at the C-4 position creates a unique electronic push-pull system across the fused bicyclic core. This technical guide provides an in-depth analysis of its chemical properties, dictates a self-validating synthetic protocol, and explores its utility in rational drug design.
Structural and Electronic Properties
The reactivity and binding affinity of 5-Fluoro-4-methoxy-1-benzothiophene are governed by the competing and complementary electronic effects of its substituents.
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The Benzothiophene Core: The fused thiophene and benzene rings create a π -electron-rich system. Unlike indole, the sulfur atom in benzothiophene is a weaker π -donor but possesses d-orbitals that can stabilize adjacent negative charges, making the core robust against oxidative metabolism.
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C-4 Methoxy Group (-OCH₃): This group acts as a strong electron-donating group (EDG) via resonance (+M effect) while being mildly electron-withdrawing via induction (-I). Sterically, its position at C-4 projects into the space adjacent to the thiophene C-3 position, creating a steric shield that can dictate the regioselectivity of subsequent functionalizations (e.g., directing electrophilic aromatic substitution primarily to C-2 or C-7).
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C-5 Fluoro Group (-F): Fluorine is highly electronegative (-I effect) but can donate electron density through resonance (+M effect)[1]. The C-5 fluorine enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at that specific site, a common liability in unsubstituted aromatics. Furthermore, it significantly modulates the lipophilicity (logP) of the compound, enhancing cellular permeability.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Fluoro-4-methoxy-1-benzothiophene |
| CAS Registry Number | 476198-96-6 |
| Molecular Formula | C₉H₇FOS |
| Molecular Weight | 182.21 g/mol |
| Topological Polar Surface Area (TPSA) | 37.5 Ų (approx., based on S and O contributions) |
| Hydrogen Bond Donors / Acceptors | 0 / 2 (Oxygen, Fluorine) |
| Core Reactivity Sites | C-2 (Primary EAS site), C-3 (Sterically hindered by C-4 OCH₃) |
Synthetic Methodology: A Self-Validating Protocol
Synthesizing highly substituted benzothiophenes requires precise control over cyclization to avoid regioisomeric mixtures. The following protocol details a robust, two-step approach starting from a functionalized thiophenol, utilizing an acid-catalyzed intramolecular cyclization.
Step 1: S-Alkylation (Thioether Formation)
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Objective: Form the acyclic precursor, 1-((2,2-diethoxyethyl)thio)-5-fluoro-4-methoxybenzene.
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Procedure:
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Dissolve 1.0 equivalent of 3-fluoro-2-methoxybenzenethiol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: The mild base deprotonates the thiol to form a highly nucleophilic thiolate anion without cleaving the methoxy ether.
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Dropwise, add 1.1 equivalents of bromoacetaldehyde diethyl acetal. Stir at 80°C for 4 hours.
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Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 9:1). The disappearance of the strongly UV-active thiol spot and the emergence of a higher Rf thioether spot confirm completion. Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Acid-Catalyzed Cyclization
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Objective: Intramolecular electrophilic aromatic substitution (EAS) to construct the thiophene ring.
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Procedure:
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Dissolve the crude thioether in anhydrous chlorobenzene (0.1 M concentration).
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Add a catalytic amount of Polyphosphoric Acid (PPA) or Boron Trifluoride Etherate (BF₃·OEt₂).
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Heat the mixture to reflux (approx. 130°C) for 12 hours. Causality: The acid promotes the elimination of ethanol from the acetal, generating a highly reactive, electrophilic thionium/oxonium intermediate. The electron-rich benzene ring (activated by the +M effect of the C-4 methoxy group) attacks this intermediate, closing the ring.
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Validation Checkpoint 2 (Final Characterization): Purify via silica gel chromatography. Confirm structural integrity via ¹H NMR. The hallmark of successful cyclization is the presence of the distinct C-2 and C-3 thiophene protons, typically appearing as two doublets between δ 7.3 and 7.5 ppm with a coupling constant of J ≈ 5.5 Hz. The methoxy singlet will appear sharply around δ 3.9 ppm.
Step-by-step synthetic workflow for 5-Fluoro-4-methoxy-1-benzothiophene.
Applications in Drug Discovery and Bioisosterism
In fragment-based drug discovery (FBDD) and lead optimization, 5-Fluoro-4-methoxy-1-benzothiophene is deployed to fine-tune the pharmacokinetics and pharmacodynamics of a drug candidate[2].
Bioisosteric Replacement Logic: When replacing an indole ring (a common motif in CNS drugs and kinase inhibitors) with this specific benzothiophene, scientists achieve several outcomes[3]:
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Removal of the NH Hydrogen Bond Donor: Indoles possess an NH group that acts as an H-bond donor. Replacing this with the sulfur atom of benzothiophene eliminates this donor capacity, which can increase the molecule's ability to cross the blood-brain barrier (BBB) by reducing the polar surface area.
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Exploiting the "Magic Methyl/Methoxy" Effect: The C-4 methoxy group projects into adjacent hydrophobic pockets within a target protein's active site. The oxygen atom can also act as a localized hydrogen bond acceptor, interacting with backbone amides or water networks in the binding site[1].
Fluorine-Induced Conformational Control: The highly electronegative C-5 fluorine withdraws electron density from the aromatic system, strengthening potential π
π stacking interactions with aromatic amino acids (like Phenylalanine or Tyrosine) in the receptor target.
Structural contributions of substituents to pharmacological properties.
Conclusion
5-Fluoro-4-methoxy-1-benzothiophene is far more than a simple heterocyclic building block; it is a rationally designed fragment that offers medicinal chemists precise control over sterics, electronics, and metabolic stability. By understanding the causality behind its synthetic assembly and the specific receptor-level interactions dictated by its substituents, researchers can effectively leverage this compound to develop next-generation therapeutics.
References
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Pathak, S., et al. (2024). "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives". Medicinal Chemistry, Bentham Science. Available at:[Link]
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Hosoya, T., et al. (2020). "One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides". Chemical Science, RSC Publishing. Available at:[Link]
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International Journal of Pharmaceutical Sciences. (2024). "Benzothiophene: Assorted Bioactive Effects". IJPS Journal. Available at: [Link]
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RSC Advances. (2017). "Bioisosteric modification of known fucosidase inhibitors to discover a novel inhibitor of α-l-fucosidase". RSC Publishing. Available at: [Link]
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ACS Publications. "From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery". Journal of Medicinal Chemistry. Available at:[Link]
